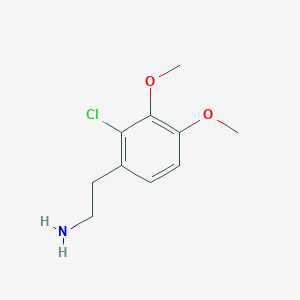
2-(2-氯-3,4-二甲氧基苯基)乙胺
描述
2-Chloro-3,4-dimethoxyphenethylamine is a chemical compound with the molecular formula C10H14ClNO2. It is a member of the phenethylamine class, which is known for its diverse range of biological activities. This compound is characterized by the presence of a chloro group at the second position and two methoxy groups at the third and fourth positions on the phenyl ring. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and research chemicals .
科学研究应用
2-Chloro-3,4-dimethoxyphenethylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
作用机制
Target of Action
It’s structurally similar to 3,4-dimethoxyphenethylamine (dmpea), a phenethylamine class compound . Phenethylamines often interact with monoamine receptors, such as dopamine, serotonin, and norepinephrine receptors .
Mode of Action
Dmpea, a structurally similar compound, is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It’s plausible that 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine might interact with its targets in a similar manner.
Biochemical Pathways
Given its structural similarity to dmpea, it might influence the monoaminergic system, affecting the synthesis, release, or reuptake of monoamine neurotransmitters .
Pharmacokinetics
Phenethylamines are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to dmpea, it might influence neuronal signaling by modulating the activity of monoamine neurotransmitters .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-dimethoxyphenethylamine typically involves the reduction of 2-chloro-1,2,3,4-tetrahydrobenzaldehyde using borohydride . The reaction conditions for this reduction are generally mild, and the process can be carried out at room temperature. The overall reaction can be summarized as follows:
Starting Material: 2-chloro-1,2,3,4-tetrahydrobenzaldehyde
Reducing Agent: Sodium borohydride (NaBH4)
Solvent: Methanol or ethanol
Reaction Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3,4-dimethoxyphenethylamine may involve more scalable and efficient methods. One such method includes the Friedel-Crafts reaction of 4-dimethoxybenzene with chloracetyl chloride, followed by a series of reactions to introduce the amino group and reduce the intermediate to the final product . This method is advantageous due to the availability of raw materials and the simplicity of the reaction steps.
化学反应分析
Types of Reactions
2-Chloro-3,4-dimethoxyphenethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
相似化合物的比较
2-Chloro-3,4-dimethoxyphenethylamine can be compared with other similar compounds, such as:
2,5-Dimethoxyphenethylamine: This compound lacks the chloro group but has similar methoxy substitutions.
4-Chloro-2,5-dimethoxyphenethylamine: This compound has a chloro group at the fourth position and methoxy groups at the second and fifth positions.
3,4-Dimethoxyphenethylamine: This compound lacks the chloro group and is used in the synthesis of various pharmaceuticals.
The uniqueness of 2-Chloro-3,4-dimethoxyphenethylamine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKGUKHQYUHYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986478 | |
| Record name | 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67287-36-9 | |
| Record name | 2-Chloro-3,4-dimethoxybenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67287-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,4-dimethoxyphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3,4-dimethoxyphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-3,4-dimethoxyphenethylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X29D6T3PG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
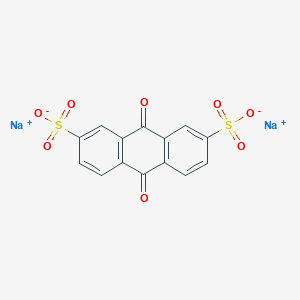
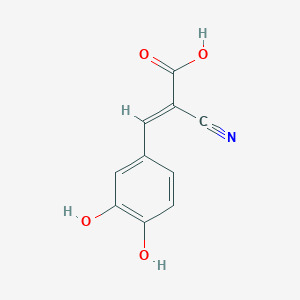

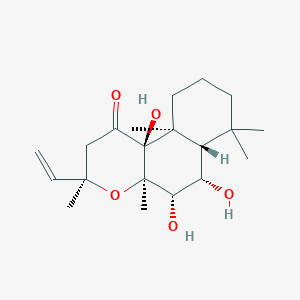
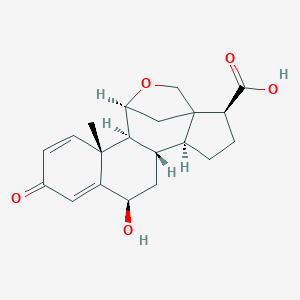
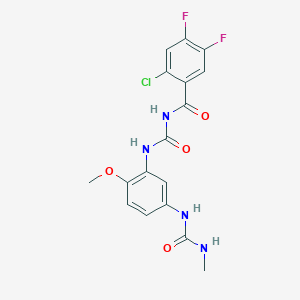
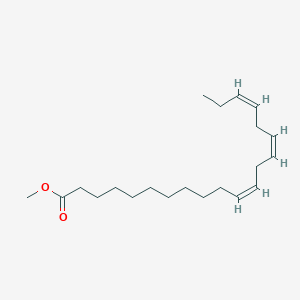


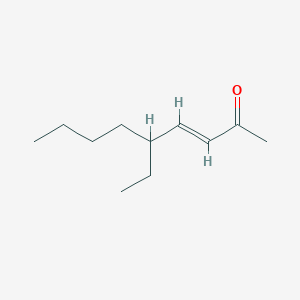
![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)
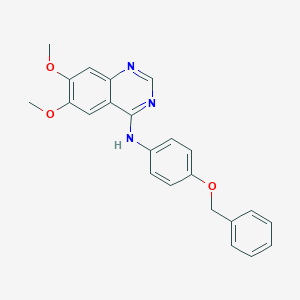
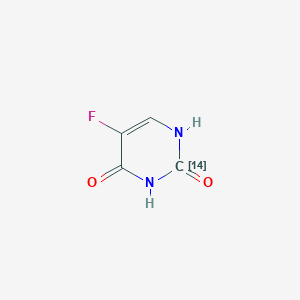
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
